Chlorobis(2-phenylpyridine)rhodium(III) dimer
Overview
Description
Chlorobis(2-phenylpyridine)rhodium(III) dimer, also known as Di-μ-chlorotetrakis(2-phenylpyridine)dirhodium or Di-μ-chlorotetrakis[2-(2-pyridinyl)phenyl-C,N]dirhodium, is a compound with the empirical formula C44H32Cl2N4Rh2 . It is used as a reactant for the synthesis of luminescent cyclometalated Rh(II) complexes with carboxylated bipyridyl ligands .
Molecular Structure Analysis
The molecular weight of Chlorobis(2-phenylpyridine)rhodium(III) dimer is 893.47 . The SMILES string representation isClRhCl.ClRhCl.c1ccc(cc1)-c2ccccn2.c3ccc(cc3)-c4ccccn4.c5ccc(cc5)-c6ccccn6.c7ccc(cc7)-c8ccccn8
. Chemical Reactions Analysis
Chlorobis(2-phenylpyridine)rhodium(III) dimer is used as a reactant for chiral octahedral bimetallic assemblies and the synthesis of luminescent cyclometalated Rh(II) complexes with carboxylated bipyridyl ligands .Physical And Chemical Properties Analysis
Chlorobis(2-phenylpyridine)rhodium(III) dimer has a melting point of 270 °C (dec.) (lit.) . It has an assay of 98% .Scientific Research Applications
Chiral Octahedral Bimetallic Assemblies
This compound serves as a reactant for constructing chiral octahedral bimetallic assemblies . These assemblies are crucial in the field of stereochemistry and can be used to study chirality-related phenomena or to develop new materials with unique optical properties.
Luminescent Materials
The compound is used in the synthesis of luminescent cyclometalated Rh(II) complexes with carboxylated bipyridyl ligands . These materials have potential applications in light-emitting devices, such as OLEDs (organic light-emitting diodes), which are used in display and lighting technologies.
Antitumor Activity
Rhodium(III) complexes, including those derived from Chlorobis(2-phenylpyridine)rhodium(III) dimer, have been evaluated for their in vitro and in vivo antitumor activity . The unique properties of these complexes may lead to the development of new anticancer drugs.
Photocatalysis
The compound’s derivatives have been explored for their photocatalytic properties, particularly in floating photocatalysis applications . This involves the degradation of pollutants in water bodies, contributing to environmental cleanup and water treatment technologies.
Hydrogenation and Transfer Hydrogenation Catalysis
Water-soluble transition metal complexes derived from Chlorobis(2-phenylpyridine)rhodium(III) dimer are used in hydrogenation and transfer hydrogenation catalysis . These processes are essential in the production of various chemicals, including those used in the food industry and material science.
Synthesis of Spiropiperidine Derivatives
The compound is involved in the Rhodium(III)-catalyzed synthesis of spiropiperidine derivatives via C-H activation . Spiropiperidines are important in medicinal chemistry for their biological activity and potential therapeutic applications.
Encapsulation Techniques
Chlorobis(2-phenylpyridine)rhodium(III) dimer has been used in spray-chilling encapsulation techniques to create microcapsules with hydrophobic materials . These microcapsules can be used for controlled release in pharmaceuticals, food flavoring, and other applications where encapsulation is required.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
This compound is primarily used as a reactant in the synthesis of other compounds .
Mode of Action
It is known to be used in the synthesis of luminescent cyclometalated rhodium (ii) complexes with carboxylated bipyridyl ligands .
Biochemical Pathways
It is primarily used as a reactant in chemical reactions .
Result of Action
Its primary use is in the synthesis of other compounds .
Action Environment
It is known that this compound is a solid at room temperature .
properties
IUPAC Name |
2-phenylpyridine;trichlororhodium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C11H9N.6ClH.2Rh/c4*1-2-6-10(7-3-1)11-8-4-5-9-12-11;;;;;;;;/h4*1-9H;6*1H;;/q;;;;;;;;;;2*+3/p-6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLKGQIHEDKXYJJ-UHFFFAOYSA-H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=N2.C1=CC=C(C=C1)C2=CC=CC=N2.C1=CC=C(C=C1)C2=CC=CC=N2.C1=CC=C(C=C1)C2=CC=CC=N2.Cl[Rh](Cl)Cl.Cl[Rh](Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H36Cl6N4Rh2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30746560 | |
Record name | 2-Phenylpyridine--trichlororhodium (2/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30746560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1039.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chlorobis(2-phenylpyridine)rhodium(III) dimer | |
CAS RN |
33915-80-9 | |
Record name | 2-Phenylpyridine--trichlororhodium (2/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30746560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chlorobis(2-phenylpyridine)rhodium(III) dimer | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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